molecular formula C26H29N7O6S3 B2443164 N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3,4,5-trimethoxybenzamide CAS No. 393873-62-6

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2443164
CAS No.: 393873-62-6
M. Wt: 631.74
InChI Key: UQPIESXEHXIFEE-UHFFFAOYSA-N
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Description

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a triazole ring, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O6S3/c1-6-40-26-32-30-24(42-26)28-21(34)14-41-25-31-29-20(33(25)16-9-7-8-10-17(16)36-2)13-27-23(35)15-11-18(37-3)22(39-5)19(12-15)38-4/h7-12H,6,13-14H2,1-5H3,(H,27,35)(H,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPIESXEHXIFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3,4,5-trimethoxybenzamide typically involves multi-step reactions. The process begins with the preparation of the thiadiazole ring, followed by the formation of the triazole ring, and finally the attachment of the benzamide group. Common reagents used in these reactions include sulfur, hydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole and triazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce apoptosis through the activation of specific caspases.

Comparison with Similar Compounds

Similar Compounds

    N-[[5-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethylsulfanyl]-1,3,4-thiadiazol-2-amine: Similar structure but different functional groups.

    N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide: Shares the thiadiazole ring but lacks the triazole and benzamide moieties.

Uniqueness

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3,4,5-trimethoxybenzamide is unique due to its combination of thiadiazole, triazole, and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

The compound N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3,4,5-trimethoxybenzamide is a complex organic molecule that has garnered attention for its diverse biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₄H₁₇N₃O₄S₂
  • Molecular Weight : 355.43 g/mol
  • IUPAC Name : this compound

Physical Properties

The compound is characterized by its stability under standard laboratory conditions and exhibits a range of solubility in organic solvents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole and triazole moieties. These compounds have shown significant activity against both gram-positive and gram-negative bacteria. For instance, derivatives of 1,3,4-thiadiazole have been reported to possess moderate to good antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

Compound NameGram-positive ActivityGram-negative Activity
Compound AModerateGood
Compound BGoodModerate
N-{...}ModerateModerate

Anticancer Properties

Mercapto-substituted triazoles have been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression . The presence of the thiadiazole moiety in the compound enhances its interaction with cellular targets.

The biological activity of N-{...} is attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The triazole ring system is known for its ability to inhibit fungal cytochrome P450 enzymes, which are critical for the synthesis of ergosterol in fungi. This mechanism can be extrapolated to suggest potential applications in antifungal therapies as well .

Case Studies

  • Antibacterial Evaluation : A study conducted on various thiadiazole derivatives demonstrated that compounds similar to N-{...} showed promising results against multi-drug resistant strains . The study utilized disc diffusion methods to assess antibacterial efficacy.
  • Anticancer Screening : In vitro tests on cancer cell lines revealed that derivatives with similar structural features exhibited significant cytotoxicity against breast and colon cancer cells . The study utilized MTT assays to quantify cell viability post-treatment.

Q & A

Advanced Research Question

  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
    • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for thiadiazoles) .
  • Solubility Profiling :
    • Use shake-flask method in PBS, DMSO, or simulated gastric fluid. Poor aqueous solubility may necessitate formulation with cyclodextrins .

How can structure-activity relationship (SAR) studies be designed to identify key functional groups for bioactivity?

Advanced Research Question

  • Analog Synthesis : Systematically modify substituents (e.g., replace 2-methoxyphenyl with 4-fluorophenyl or trimethoxybenzamide with nitro groups) .
  • Biological Testing : Screen analogues against target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities toward biological targets (e.g., CYP450 enzymes) .

Q. Example SAR Findings :

Functional Group ModifiedImpact on IC50_{50} (Enzyme X)Reference
EthylsulfanylIC50_{50} = 12 nM
Methoxy deletionIC50_{50} = 480 nM

What experimental approaches are used to elucidate the mechanism of action for this compound?

Advanced Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Measure inhibition kinetics (e.g., Lineweaver-Burk plots) for targets like bacterial topoisomerase IV .
    • Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugate) to track intracellular localization .
  • Genomic Profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated microbial cultures .
  • In Vivo Models : Murine infection models to evaluate efficacy and toxicity .

How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Advanced Research Question

  • Process Optimization :
    • Automated Systems : Use flow chemistry for precise control of reaction parameters (temperature, residence time) .
    • Batch Consistency : Validate intermediates at each step via LC-MS and adjust catalyst loading (e.g., 0.5–1 mol% Pd for cross-coupling) .
  • Quality Control : Implement ICH guidelines for impurity profiling (e.g., ≤0.1% by HPLC) .

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